molecular formula C7H5Br2NO2 B578401 Methyl 4,6-dibromopicolinate CAS No. 1206248-47-6

Methyl 4,6-dibromopicolinate

Cat. No.: B578401
CAS No.: 1206248-47-6
M. Wt: 294.93
InChI Key: YJMHUCURHQRBKI-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromopicolinate is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromopicolinate typically involves the bromination of methyl picolinate. The process can be summarized as follows:

    Starting Material: Methyl picolinate.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dibromopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted picolinates depending on the nucleophile used.

    Reduction Products: Methyl 4,6-dihydropicolinate.

    Oxidation Products: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 4,6-dibromopicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromopicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atoms and ester group. These interactions can lead to:

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-dibromopicolinate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and biological interactions .

Properties

IUPAC Name

methyl 4,6-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMHUCURHQRBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704406
Record name Methyl 4,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-47-6
Record name Methyl 4,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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